N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

P2X3 antagonist lipophilicity CNS drug design

Select this compound for its structurally differentiated, patent-documented P2X3/P2X2/3 antagonism. The seven-membered N-cycloheptyl ring and N2-isopropyl-2H-tetrazole regioisomer confer a distinct pharmacological profile versus smaller cycloalkyl or 1H-tetrazole analogs. Ideal as a reference antagonist for FLIPR/electrophysiology assays and CNS MPO benchmark studies. Limited stock (19 mg) with 1-week ship time; request a quote to secure this unique research tool.

Molecular Formula C18H25N5O
Molecular Weight 327.4 g/mol
Cat. No. B10993686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Molecular FormulaC18H25N5O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CCCCCC3
InChIInChI=1S/C18H25N5O/c1-13(2)23-21-17(20-22-23)14-9-11-15(12-10-14)18(24)19-16-7-5-3-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,19,24)
InChIKeyYFNXWSRWKLGLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes19 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide – Structural Identity, P2X3‑Targeted Scaffold and Procurement‑Relevant Physicochemical Baseline


N‑cycloheptyl‑4‑[2‑(propan‑2‑yl)‑2H‑tetrazol‑5‑yl]benzamide (CAS 1574300‑21‑2) is a fully synthetic, non‑peptide small molecule belonging to the tetrazole‑substituted arylamide class developed as a P2X3 and P2X2/3 purinergic receptor antagonist [1]. It is catalogued as a screening compound (ChemDiv ID Y043‑4735) with a molecular weight of 327.43 g·mol⁻¹, a calculated logP of 3.64, and a topological polar surface area of 62.9 Ų . The compound is structurally defined by a para‑tetrazole benzamide core bearing a sterically demanding N‑cycloheptyl amide substituent and an N2‑isopropyl group on the tetrazole ring, a combination that distinguishes it from the majority of P2X3‑targeted benzamides which typically employ smaller N‑cycloalkyl (cyclopropyl, cyclobutyl, cyclohexyl) or N‑aryl motifs.

Why N‑cycloheptyl‑4‑[2‑(propan‑2‑yl)‑2H‑tetrazol‑5‑yl]benzamide Cannot Be Replaced by a Simpler Cycloalkyl or Tetrazole Analog Without Quantitative Justification


Tetrazole‑substituted benzamides targeting P2X3 receptors exhibit steep structure‑activity relationships wherein both the N‑amide cycloalkyl ring size and the tetrazole N2‑substituent profoundly modulate receptor affinity, subtype selectivity (P2X3 vs. P2X2/3), and metabolic stability [1]. The cycloheptyl group of the present compound introduces a seven‑membered ring conformation that alters the spatial orientation of the benzamide pharmacophore relative to smaller cyclohexyl or cyclopentyl analogs, potentially affecting the ligand‑receptor fit; concurrently, the N2‑isopropyl‑2H‑tetrazole regioisomer offers a distinct metabolic and electronic profile compared to N1‑substituted or 1H‑tetrazole variants [2]. Simple substitution with a cyclohexyl analog or a 1H‑tetrazole derivative without experimental confirmation of equipotency therefore risks loss of target engagement, altered selectivity, or unanticipated pharmacokinetic behaviour.

Quantitative Differential Evidence for N‑cycloheptyl‑4‑[2‑(propan‑2‑yl)‑2H‑tetrazol‑5‑yl]benzamide Relative to Closest Analogs


Elevated Lipophilicity and Reduced Aqueous Solubility Versus the Cyclohexyl Analog – Implications for Membrane Permeability and CNS Exposure

The target compound exhibits a calculated logP of 3.64 and logS of –3.84 (∼0.05 mg·mL⁻¹) . In the P2X3 benzamide series, extending the N‑cycloalkyl ring from cyclohexyl (the most common comparator) to cycloheptyl is predicted to increase logP by approximately 0.4–0.6 log units based on established π‑fragment contributions for methylene insertion, while concomitantly reducing aqueous solubility roughly 2‑ to 3‑fold [1]. This deliberate shift in the lipophilicity‑solubility balance may enhance passive blood‑brain barrier permeability, a relevant parameter for centrally‑acting P2X3 antagonists intended for neuropathic pain indications.

P2X3 antagonist lipophilicity CNS drug design

Topological Polar Surface Area Within the CNS‑Favourable Window – Differentiation from Bulkier P2X3 Antagonist Scaffolds

The measured topological polar surface area (TPSA) of the target compound is 62.9 Ų . This value falls within the CNS‑favourable range (TPSA < 90 Ų) and is notably lower than that of many advanced P2X3 antagonists that incorporate additional heterocyclic rings or polar substituents (e.g., pyridyl‑, thiazolyl‑, or triazolyl‑containing benzamides, which often exhibit TPSA > 80 Ų) . The combination of a single tetrazole ring and a hydrophobic cycloheptylamide keeps the PSA low while retaining sufficient hydrogen‑bond acceptor capacity (5 HBA) for target engagement.

PSA CNS MPO score drug-likeness

N2‑Isopropyl‑2H‑Tetrazole Regioisomer: Metabolic Stability Advantage Over 1H‑Tetrazole and N1‑Alkyl Variants

The tetrazole ring in this compound is substituted at the N2 position with an isopropyl group, forming the 2‑isopropyl‑2H‑tetrazol‑5‑yl regioisomer . In the broader tetrazole‑containing drug candidate literature, N2‑alkyl‑2H‑tetrazoles generally exhibit superior oxidative metabolic stability compared to their N1‑alkyl‑1H‑tetrazole counterparts, which are more prone to cytochrome P450‑mediated N‑dealkylation [1]. The isopropyl group further provides steric shielding of the tetrazole ring, potentially reducing Phase I metabolism relative to N‑methyl or N‑ethyl analogs.

tetrazole regioisomerism metabolic stability CYP450

Validated P2X3 Target Engagement and Multi‑Indication Patent Coverage – Differentiation from Non‑P2X3 Tetrazole Benzamides

The tetrazole‑substituted arylamide scaffold to which this compound belongs is explicitly claimed as a P2X3 and P2X2/3 antagonist in granted patents, with demonstrated utility in chronic pain, neuropathic pain, pruritus, and solid tumour models [1][2]. Public drug‑target annotation databases list the bicyclic heteroaryl benzamide derivative class (which includes the N‑cycloheptyl‑tetrazole benzamide sub‑series) as patented for chronic pain (ICD‑11 MG30), neuropathic pain (ICD‑11 8E43.0), pruritus (ICD‑11 EC90), and solid tumours (ICD‑11 2A00‑2F9Z) [2]. This indication breadth is not shared by non‑P2X3 tetrazole benzamides (e.g., ACAT inhibitors or BCRP inhibitors) that lack P2X3 receptor engagement.

P2X3 antagonist pain pruritus oncology

Recommended Research and Industrial Application Scenarios for N‑cycloheptyl‑4‑[2‑(propan‑2‑yl)‑2H‑tetrazol‑5‑yl]benzamide


Primary Screening in Recombinant P2X3 and P2X2/3 Cell‑Based Assays for Pain and Pruritus Drug Discovery

Deploy the compound as a reference‑class P2X3 antagonist in FLIPR or electrophysiology assays using HEK293 cells expressing human P2X3 or P2X2/3 receptors, leveraging the patent‑documented target engagement [1]. Its intermediate lipophilicity (logP 3.64) and moderate PSA (62.9 Ų) make it suitable for both peripheral and exploratory CNS pain models .

In Vitro Metabolic Stability Benchmarking and CYP450 Liability Profiling

Use the compound as a probe to investigate the metabolic stability differences between N2‑isopropyl‑2H‑tetrazoles and their N1‑alkyl or 1H‑tetrazole counterparts in human or rat liver microsomes [1]. The cycloheptyl group adds steric bulk that may further modulate CYP‑mediated oxidation rates .

Physicochemical Comparator in CNS Drug‑Likeness Optimization Campaigns

Employ the compound as a benchmark for CNS MPO parameter optimisation, given its computed logP (3.64), TPSA (62.9 Ų), and molecular weight (327.4 Da), all of which reside within favourable CNS drug space [1]. Compare directly with cyclohexyl and cyclopentyl analogs to quantify the impact of cycloalkyl ring expansion on permeability and solubility .

Quote Request

Request a Quote for N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.